molecular formula C15H11NS2 B3044901 5-(Phenylthio)quinoline-8-thiol CAS No. 100549-76-6

5-(Phenylthio)quinoline-8-thiol

Cat. No.: B3044901
CAS No.: 100549-76-6
M. Wt: 269.4 g/mol
InChI Key: JNBYBOMAZXKOKB-UHFFFAOYSA-N
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Description

5-(Phenylthio)quinoline-8-thiol is a quinoline derivative featuring a phenylthio (-SPh) group at the 5-position and a thiol (-SH) group at the 8-position. This compound’s structural framework enables diverse chemical reactivity and biological interactions, particularly in coordination chemistry and enzyme inhibition. The thiol group at position 8 enhances metal-binding capacity, while the phenylthio substituent at position 5 introduces steric bulk and modulates electronic properties. Such derivatives are of interest in medicinal chemistry, with applications as enzyme inhibitors (e.g., Rpn11) and epigenetic modulators .

Properties

CAS No.

100549-76-6

Molecular Formula

C15H11NS2

Molecular Weight

269.4 g/mol

IUPAC Name

5-phenylsulfanylquinoline-8-thiol

InChI

InChI=1S/C15H11NS2/c17-13-8-9-14(12-7-4-10-16-15(12)13)18-11-5-2-1-3-6-11/h1-10,17H

InChI Key

JNBYBOMAZXKOKB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C3C=CC=NC3=C(C=C2)S

Canonical SMILES

C1=CC=C(C=C1)SC2=C3C=CC=NC3=C(C=C2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent such as sulfuric acid .

For the specific synthesis of 5-(Phenylthio)quinoline-8-thiol, a multi-step process may be employed:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Phenylthio)quinoline-8-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(Phenylthio)quinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The phenylthio group can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

8-Hydroxyquinoline Derivatives

  • 5-Chloro-8-hydroxyquinoline sulfate (CAS 15164-40-6): Replaces the thiol group with a hydroxy (-OH) and sulfate moiety. The hydroxy group facilitates metal chelation, but the sulfate ester reduces membrane permeability compared to the free thiol in 5-(Phenylthio)quinoline-8-thiol .
  • 7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol: Contains a sulfonyl (-SO₂-) group and fluorine atoms. The sulfonyl group is strongly electron-withdrawing, reducing nucleophilicity at the 5-position compared to the electron-rich phenylthio group in the target compound. This derivative showed enhanced metabolic stability in catechol-O-methyltransferase (COMT) inhibition studies .

Thiol-Substituted Quinolines

  • 5-Aminoquinoline-8-thiol (CAS 50825-75-7): Substitutes the phenylthio group with an amino (-NH₂) group. The amino group increases hydrophilicity, lowering logP (predicted ~1.8) compared to the more lipophilic this compound (logP ~3.5).
  • 8-Quinolinethiol: The parent compound without the 5-phenylthio substituent. It exhibits weaker Rpn11 inhibition (IC₅₀ >20 μM) compared to 5-substituted derivatives, highlighting the importance of the 5-position for target engagement .

Key Findings :

  • The phenylthio group at position 5 significantly enhances Rpn11 inhibition potency compared to unsubstituted 8-quinolinethiol .
  • Electron-withdrawing groups (e.g., sulfonyl in 7-fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol) reduce nucleophilic reactivity but improve metabolic stability .

Physicochemical Properties

Property This compound 5-Phenyl-8-hydroxyquinoline 8-Quinolinethiol
Molecular Weight (g/mol) ~245 221.25 161.2
logP (Predicted) 3.5 3.2 1.9
Solubility (aq., μg/mL) <10 <5 ~50
Hydrogen Bond Donors 1 (thiol) 1 (hydroxy) 1 (thiol)

Insights :

  • Thiol-containing derivatives generally exhibit higher solubility than hydroxy analogues due to stronger hydrogen-bonding capacity .

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